molecular formula C12H16N2S B1334885 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 350996-91-7

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No. B1334885
M. Wt: 220.34 g/mol
InChI Key: CMJOQDLSCOMRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. The structure of this compound suggests that it could be a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities.

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been explored in several studies. For instance, a group of N-substituted 2-aminoacylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitriles was prepared from 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-carbonitrile, which could be a close relative to the compound . Another study reported the synthesis of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, which shows the versatility of benzothiophene derivatives in forming various heterocyclic compounds . These synthetic routes often involve cyclization reactions and the use of different organic reagents to introduce various substituents to the benzothiophene core.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by the presence of a benzene ring fused to a thiophene ring. The substitution at different positions of the benzothiophene core, such as the addition of amino groups, can significantly alter the electronic and steric properties of these molecules. The crystal structure of a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined, showing the importance of the three-dimensional arrangement of atoms for the properties and reactivity of these compounds .

Chemical Reactions Analysis

Benzothiophene derivatives undergo various chemical reactions, which allow for the synthesis of a wide range of heterocyclic compounds. For example, reactions with arylidenemalononitriles, acetylenic esters, and ketones have been reported to yield benzothieno[2,3-d]pyrimidine derivatives and ethenylaminopyrano[2,3-c]pyrazole derivatives . These reactions often involve nucleophilic addition followed by cyclization, showcasing the reactivity of the amino group and the cyano group in these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitrile group can affect the acidity of the amino group, while the substitution pattern on the benzothiophene core can impact the molecule's solubility, boiling point, and melting point. The crystal structures of related compounds provide insight into the intermolecular interactions that can occur in the solid state, such as hydrogen bonding, which can affect the compound's stability and reactivity .

Scientific Research Applications

Chemical Synthesis and Reactions

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has been extensively studied in the field of chemical synthesis. For instance, it has been used in reactions with substituted benzylidenemalononitriles to produce 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives (Youssef, 2009). This compound also plays a role in the synthesis of novel Schiff bases with potential antibacterial activity, as observed in the reaction under microwave irradiation (Khan et al., 2013).

Pharmacological Research

In pharmacology, this chemical has been a precursor in synthesizing various compounds with potential therapeutic applications. For example, a series of novel thiophene derivatives synthesized from this compound demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010). Additionally, ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates derived from it were screened for antioxidant activity, highlighting its utility in developing new antioxidant agents (Aghekyan et al., 2020).

Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing various heterocyclic compounds, such as thienopyrimidines and triazolothienopyrimidines, which have shown promising antibacterial and antifungal activities (Shetty et al., 2009). These synthesized compounds open avenues for new antimicrobial agents.

Material Science and Quantum Chemical Analysis

Beyond pharmacology, 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has been the subject of material science research. Quantum chemical calculations have been performed to understand its properties better (Oturak et al., 2017), providing insights that could be pivotal in materials development.

Safety And Hazards

The safety and hazards associated with “2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile” are not specified in the available resources. It is recommended to handle it according to standard safety procedures for chemical compounds .

properties

IUPAC Name

2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-2-3-8-4-5-9-10(7-13)12(14)15-11(9)6-8/h8H,2-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJOQDLSCOMRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162363
Record name 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

CAS RN

350996-91-7
Record name 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350996-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 2
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 3
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 5
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 6
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Citations

For This Compound
10
Citations
T Warrier, M Tropis, J Werngren, A Diehl… - Antimicrobial agents …, 2012 - Am Soc Microbiol
The antigen 85 (Ag85) protein family, consisting of Ag85A, -B, and -C, is vital for Mycobacterium tuberculosis due to its role in cell envelope biogenesis. The mycoloyl transferase activity …
Number of citations: 73 journals.asm.org
DA Ibrahim, J Boucau, DH Lajiness… - Bioconjugate …, 2012 - ACS Publications
Tuberculosis (TB) is a global health threat with nearly 500 000 new cases of multidrug-resistant TB estimated to occur every year, so new drugs are desperately needed. A number of …
Number of citations: 32 pubs.acs.org
K Huygen - Frontiers in immunology, 2014 - frontiersin.org
The Ag85 complex is a 30–32 kDa family of three proteins (Ag85A, Ag85B, and Ag85C), which all three possess enzymatic mycolyl-transferase activity involved in the coupling of …
Number of citations: 96 www.frontiersin.org
A Viljoen, M Richard, PC Nguyen, P Fourquet… - Journal of Biological …, 2018 - ASBMB
An increasing prevalence of cases of drug-resistant tuberculosis requires the development of more efficacious chemotherapies. We previously reported the discovery of a new class of …
Number of citations: 39 www.jbc.org
P Mahajan, P Girigosavi, V Chauware… - Indian Journal of …, 2023 - Elsevier
Mycobacterium tuberculosis has been the smartest pathogen ever and a challenge to drug development. Its replicative machinery is unique, so targeting the same for killing the …
Number of citations: 0 www.sciencedirect.com
P Singh, NR Rameshwaram, S Ghosh… - Future …, 2018 - Future Medicine
Mycobacterium tuberculosis is an intracellular bacterium that persists and replicates inside macrophages. The bacterium possesses an unusual lipid-rich cell envelope that provides a …
Number of citations: 37 www.futuremedicine.com
H Marrakchi, MA Lanéelle, M Daffé - Chemistry & biology, 2014 - cell.com
Mycolic acids are major and specific lipid components of the mycobacterial cell envelope and are essential for the survival of members of the genus Mycobacterium that contains the …
Number of citations: 589 www.cell.com
SM Batt, CE Burke, AR Moorey, GS Besra - The Cell Surface, 2020 - Elsevier
Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, is the global leading cause of mortality from an infectious agent. Part of this success relies on the unique cell wall…
Number of citations: 27 www.sciencedirect.com
E Kalita, M Panda, A Rao… - Adv Protein Chem Struct …, 2023 - books.google.com
Exploring the role of secretory proteins in the human infectious diseases diagnosis and therapeutics Page 244 CHAPTER EIGHT Exploring the role of secretory proteins in the human …
Number of citations: 5 books.google.com
H Oschkinat, M Daffe, S Hoffner, AN Eddine… - 2012
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.